molecular formula C26H32F3NO6 B13511398 Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate

Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate

Cat. No.: B13511398
M. Wt: 511.5 g/mol
InChI Key: CVADIWASSNNXHX-UHFFFAOYSA-N
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Description

Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butoxy group, a trifluoromethyl pyridine moiety, and a phenoxy propanoate backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the development of advanced materials and specialty chemicals with specific properties.

Mechanism of Action

The mechanism of action of Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate is unique due to the presence of the trifluoromethyl pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H32F3NO6

Molecular Weight

511.5 g/mol

IUPAC Name

butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)oxy-5-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]propanoate

InChI

InChI=1S/C26H32F3NO6/c1-5-7-13-33-24(31)17(3)21-15-20(36-23-12-9-19(16-30-23)26(27,28)29)10-11-22(21)35-18(4)25(32)34-14-8-6-2/h9-12,15-18H,5-8,13-14H2,1-4H3

InChI Key

CVADIWASSNNXHX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)C1=C(C=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)OC(C)C(=O)OCCCC

Origin of Product

United States

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